Isobutyl p-anisate
Description
Contextual Significance in Organic Chemistry and Related Fields
Isobutyl p-anisate, systematically known as 2-methylpropyl 4-methoxybenzoate, is an ester derived from p-anisic acid and isobutanol. sigmaaldrich.com Its molecular structure, featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group and an isobutyl ester group, imparts properties that make it relevant in several areas of chemical science.
In organic chemistry, esters as a class are fundamental functional groups, and their synthesis and reactions are core topics of study. ontosight.ai this compound serves as a case study for understanding esterification reactions, particularly the Fischer-Speier esterification, which typically involves the reaction of a carboxylic acid (p-anisic acid) with an alcohol (isobutanol) in the presence of an acid catalyst. ebsco.com The study of such reactions can involve optimizing conditions to improve yield and exploring different catalytic methods, including enzymatic and microwave-assisted syntheses. google.comacs.org
Beyond fundamental organic synthesis, this compound and related anisate esters are of interest in fields such as flavor and fragrance chemistry. ontosight.aiosti.gov Esters are well-known for their characteristic and often pleasant aromas, making them key components in the formulation of perfumes, cosmetics, and food flavorings. sigmaaldrich.comwikipedia.org The specific scent profile of this compound, described as sweet and floral with fruity undertones, makes it a valuable ingredient in these industries. sigmaaldrich.comontosight.ai Research in this context often focuses on the isolation and identification of such volatile compounds from natural sources or the development of efficient synthetic routes to produce them. osti.govresearchgate.net
Furthermore, the structural motif of a substituted benzoate (B1203000) ester is found in various biologically active molecules and materials. While research on the specific biological activities of this compound is not extensive, related compounds are subjects of investigation. For instance, a recent study reported the isolation of m-isobutyl methoxy benzoate from Streptomyces chrestomyceticus, which displayed antimicrobial properties. researchgate.net This highlights the potential for esters of this type to be explored for pharmaceutical applications.
Historical Perspective of Anisate Esters in Academic Literature
The study of esters dates back to the 19th century, with early work focusing on their synthesis and characteristic properties. The Fischer esterification method, a cornerstone of organic synthesis, was developed in the late 1800s, providing a general route to this class of compounds. utripoli.edu.ly The exploration of benzoate esters for various applications also has a long history. For example, in the late 19th and early 20th centuries, chemists like Alfred Einhorn investigated benzoate ester moieties for their anesthetic properties, leading to the development of compounds like benzocaine (B179285) (ethyl 4-aminobenzoate). ebsco.com
The specific history of anisate esters is closely tied to the availability of anisic acid (p-methoxybenzoic acid), which can be derived from natural sources like anise. researchgate.net The pleasant, anise-like aroma of simple anisate esters, such as methyl p-anisate, led to their early use in the fragrance and flavor industries. researchgate.netsigmaaldrich.com
Early academic studies on anisate esters often focused on their chemical reactions and physical properties. For example, research has explored the selective cleavage of the ester versus the ether bond in methyl anisates, demonstrating the influence of reaction conditions and solvents on the outcome. researchgate.net These fundamental studies provided a deeper understanding of the reactivity of the anisate functional group, which is crucial for its application in more complex syntheses.
Scope and Objectives of Contemporary Research on this compound
Contemporary research directly focusing on this compound is somewhat limited, with much of the work on this specific compound being application-oriented within the flavor and fragrance industries. ontosight.ai However, the broader research landscape for related esters and synthetic methodologies provides a clear indication of the current and future scope of investigation.
A significant area of modern research is the development of greener and more efficient synthetic methods for ester production. This includes the use of solid acid catalysts to replace corrosive liquid acids in esterification, and the exploration of enzymatic catalysis using lipases, which can offer high selectivity under mild conditions and in solvent-free systems. acs.orgresearchgate.net These approaches aim to make the production of esters like this compound more sustainable and economically viable.
Another focus of contemporary research is the detailed analysis and characterization of complex mixtures containing flavor and fragrance compounds. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are used to identify and quantify trace amounts of volatile compounds, including esters like this compound, in natural products and commercial formulations. researchgate.net
Furthermore, there is ongoing research into the biological activities of various ester compounds. While this compound itself is primarily used for its organoleptic properties, the discovery of antimicrobial activity in a structurally similar compound, m-isobutyl methoxy benzoate, suggests a potential avenue for future research. researchgate.net Investigations could explore the antimicrobial spectrum of this compound and other related anisate esters.
The development of novel applications for esters based on their physical and chemical properties is also an active area of research. For example, esters are widely used as solvents, and understanding the solvation properties of compounds like this compound through models like the Abraham general solvation parameter model can expand their potential applications. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
27739-28-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methylpropyl 4-methoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
HQYSDZUOGBUYJA-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)OC |
Other CAS No. |
27739-28-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isobutyl P Anisate
Chemical Synthesis Approaches
Chemical synthesis remains a primary route for the production of isobutyl p-anisate. The methodologies primarily revolve around the esterification of p-anisic acid with isobutanol, with significant research focused on optimizing reaction conditions, exploring various catalytic strategies, and developing more sustainable solvent-free systems.
Esterification Reactions of p-Anisic Acid and Isobutanol
The general chemical equation is as follows:
CH₃OC₆H₄COOH + (CH₃)₂CHCH₂OH ⇌ CH₃OC₆H₄COO-CH₂CH(CH₃)₂ + H₂O (p-Anisic Acid + Isobutanol ⇌ this compound + Water)
Optimization of Reaction Conditions for Esterification
The efficiency and yield of the esterification of p-anisic acid and isobutanol are highly dependent on several reaction parameters. Optimization of these conditions is crucial for industrial-scale production. Key variables that are often optimized include reaction temperature, the molar ratio of reactants, and catalyst concentration.
Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and the degradation of the product. researchgate.net The molar ratio of alcohol to acid is another critical factor; using an excess of isobutanol can shift the reaction equilibrium to favor the formation of this compound. acs.org Catalyst loading also plays a significant role, with an optimal concentration providing the best balance between reaction rate and cost-effectiveness. researchgate.net
Table 1: Representative Optimized Conditions for Esterification Reactions
| Parameter | Optimized Value/Range | Rationale |
| Temperature | 80-140 °C | Balances reaction rate with minimizing side reactions and potential degradation. |
| Molar Ratio (Isobutanol:p-Anisic Acid) | 1.5:1 to 3:1 | An excess of alcohol shifts the equilibrium towards product formation. acs.org |
| Catalyst Loading | 0.5-5 wt% of reactants | Provides sufficient catalytic activity without excessive cost or difficult removal. |
| Reaction Time | 2-10 hours | Dependent on other conditions; optimized to achieve maximum conversion. researchgate.net |
This table presents typical ranges found in the literature for similar esterification reactions and should be considered as a general guideline.
Catalytic Strategies in Chemical Esterification
A variety of catalysts can be employed to facilitate the esterification of p-anisic acid and isobutanol. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used homogeneous catalysts due to their high catalytic activity. operachem.com They operate by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. asianpubs.org However, these catalysts can be corrosive and difficult to separate from the reaction mixture, often requiring neutralization and washing steps that generate waste. operachem.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins like Amberlyst-15 and Dowex. researchgate.net These materials offer several advantages, including ease of separation from the reaction product, reusability, and reduced corrosivity. researchgate.net The catalytic activity of these resins is attributed to the presence of sulfonic acid groups (-SO₃H) on their surface. researchgate.net Studies on the esterification of similar compounds have shown that macroporous resins can allow for efficient diffusion of reactants to the active sites. researchgate.net
Table 2: Comparison of Catalytic Strategies for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity, low cost. operachem.com | Corrosive, difficult to separate, generates waste. operachem.com |
| Heterogeneous | Amberlyst-15, Dowex resins, Sulfonated Biochar | Easy separation, reusable, non-corrosive. researchgate.net | Potentially lower activity than homogeneous catalysts, mass transfer limitations. |
This table provides a general comparison of catalyst types used in esterification.
Solvent-Free Systems for Ester Synthesis
In a move towards greener and more sustainable chemical processes, solvent-free synthesis of esters has gained significant attention. nih.govrsc.org In a solvent-free system for the synthesis of this compound, the reactants themselves act as the solvent. This approach offers several benefits, including reduced environmental impact from the elimination of organic solvents, higher reactant concentrations leading to potentially faster reaction rates, and simplified product purification. rsc.org
The reaction is typically carried out by heating the mixture of p-anisic acid, isobutanol, and a catalyst. The removal of the water byproduct is still a critical step to achieve high conversion rates. This can be accomplished by performing the reaction under vacuum or by bubbling an inert gas through the reaction mixture to carry away the water vapor. The use of heterogeneous catalysts is particularly advantageous in solvent-free systems as it simplifies the work-up process. rsc.org
Biocatalytic and Biotechnological Production
Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering mild reaction conditions, high selectivity, and improved sustainability. jmbfs.org The enzymatic production of this compound is a promising area of research.
Enzymatic Esterification Utilizing Lipases and Other Biocatalysts
Lipases (EC 3.1.1.3) are the most commonly used enzymes for the synthesis of esters. jmbfs.org These enzymes naturally catalyze the hydrolysis of triglycerides, but in non-aqueous or micro-aqueous environments, the reaction equilibrium is reversed, favoring ester synthesis. jmbfs.org For the production of this compound, a lipase (B570770) would catalyze the reaction between p-anisic acid and isobutanol.
The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), is particularly prevalent. researchgate.netmdpi.com Immobilization enhances the stability of the enzyme, allows for its easy separation from the reaction medium, and enables its reuse over multiple reaction cycles, which is crucial for economic viability. researchgate.net
The enzymatic synthesis of esters can often be performed under solvent-free conditions, further enhancing the green credentials of the process. researchgate.netmdpi.com However, challenges such as substrate or product inhibition of the enzyme can occur. acs.org Optimization of parameters like temperature, substrate molar ratio, and enzyme loading is therefore essential to achieve high yields. researchgate.net
Table 3: Key Parameters in Enzymatic Synthesis of Esters
| Parameter | Typical Condition | Significance |
| Enzyme | Immobilized Lipase (e.g., Novozym® 435) | High stability, reusability, and activity in organic media. researchgate.net |
| Temperature | 40-60 °C | Milder conditions compared to chemical synthesis, preserving enzyme activity. researchgate.net |
| Substrate Molar Ratio | Varied to optimize conversion and minimize inhibition. | An excess of alcohol can increase the yield but may also inhibit the enzyme. acs.org |
| Water Activity | Controlled | A small amount of water is essential for lipase activity, but excess water favors hydrolysis. |
| Reaction Medium | Solvent-free or in a non-polar organic solvent | Solvent-free systems are preferred for sustainability. mdpi.com |
This table summarizes typical conditions for lipase-catalyzed ester synthesis based on available literature for similar compounds.
Metabolic Engineering Strategies for Bio-based Production of Esters
The bio-based production of esters like this compound represents a significant advancement in sustainable chemistry, moving away from petrochemical-based synthesis routes. Metabolic engineering of microorganisms is central to this endeavor, focusing on the efficient production of the necessary precursor molecules—an alcohol and a carboxylic acid—which are subsequently esterified. In the case of this compound, these precursors are isobutanol and p-anisic acid.
Metabolic engineering strategies for producing the isobutanol precursor have been extensively explored, primarily in the context of biofuels. nih.govsci-hub.se These strategies involve the rational design and modification of microbial metabolic pathways to enhance the production of desired chemicals from renewable feedstocks like glucose. sci-hub.se Host organisms such as Escherichia coli and Saccharomyces cerevisiae are commonly engineered for this purpose. nih.gov
A key strategy involves harnessing and optimizing the host's natural amino acid biosynthetic pathways. For isobutanol production, the L-valine biosynthetic pathway is often exploited and its intermediates redirected towards the 2-keto acid degradation pathway. d-nb.info This typically involves:
Overexpression of key pathway genes: Enhancing the expression of genes in the L-valine synthesis pathway can increase the pool of precursors. For example, overexpressing endogenous L-valine pathway genes in Pichia pastoris led to a significant increase in isobutanol production. d-nb.info
Heterologous gene expression: Introducing genes from other organisms can create more efficient pathways. However, the compatibility of these genes with the host organism is crucial. d-nb.info
Elimination of competing pathways: Deleting genes for pathways that divert intermediates away from the target product can increase yield.
Cofactor balancing: Ensuring a sufficient supply of cofactors like NAD(P)H, which are essential for the reductive steps in alcohol formation, is critical for maximizing productivity. mdpi.com
Through these concerted efforts, researchers have achieved significant titers of isobutanol. For instance, engineered E. coli strains have produced up to 50 g/L of isobutanol through fed-batch fermentation combined with in-situ product removal. mdpi.com Similarly, engineered yeast strains like Pichia pastoris have reached isobutanol titers of 2.22 g/L. d-nb.info
The production of the p-anisic acid precursor via fermentation is less established but follows similar principles. It would involve engineering a microorganism to convert a central metabolite, such as shikimate or chorismate, into p-anisic acid through a series of enzymatic steps, likely involving methylation of a p-hydroxybenzoate intermediate.
Once the precursors are produced, the final step is esterification. Biocatalytic esterification, using enzymes like lipases, is preferred over chemical methods. This enzymatic step can be performed in vitro using purified enzymes or via whole-cell biocatalysis, where the engineered production host is further modified to express a suitable lipase or acyltransferase, enabling a consolidated bioprocess that converts a simple carbon source into the final ester product. d-nb.info For example, the expression of a broad-substrate-range alcohol-O-acyltransferase in an isobutanol-producing yeast strain has successfully yielded isobutyl acetate (B1210297). d-nb.info A similar approach could be tailored for this compound synthesis.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be evaluated through the lens of the twelve principles of green chemistry, which promote the design of chemical products and processes that are environmentally benign. kahedu.edu.in Applying these principles favors methods that are safer, more efficient, and less polluting than traditional chemical syntheses.
Prevention: It is better to prevent waste than to treat it. kahedu.edu.in Enzymatic synthesis of this compound, using a lipase catalyst, generates minimal by-products, with water being the primary one. This contrasts with traditional Fischer esterification which often requires strong acid catalysts and can lead to side reactions and difficult-to-treat waste streams. d-nb.infoutripoli.edu.ly
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The enzymatic esterification of p-anisic acid with isobutanol has a high theoretical atom economy, as all atoms from the reactants (except for those forming a molecule of water) are incorporated into the ester.
Less Hazardous Chemical Syntheses: Methods should use and generate substances with little to no toxicity. msu.edu Biocatalytic routes operate under mild conditions (moderate temperature and neutral pH), avoiding the use of corrosive and hazardous strong acids (like sulfuric acid) or metal-based catalysts often employed in chemical esterification. rsc.org
Designing Safer Chemicals: The product itself, this compound, is used as a flavor and fragrance ingredient and is considered to have a favorable safety profile for these applications.
Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous. acs.org A significant green advantage in this compound synthesis is the potential for solvent-free reactions. rsc.org Using one of the liquid reactants (e.g., isobutanol) in excess can serve as the reaction medium, eliminating the need for organic solvents that are often toxic and difficult to dispose of. rsc.org
Design for Energy Efficiency: Energy requirements should be minimized. Biocatalytic processes typically run at or near ambient temperatures and pressures, significantly reducing the energy consumption compared to conventional chemical syntheses which often require high temperatures for refluxing.
Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. kahedu.edu.in As discussed in the previous section, both isobutanol and p-anisic acid can potentially be produced from renewable biomass through microbial fermentation, making the entire production pathway for this compound bio-based. nih.govrsc.org
Reduce Derivatives: Unnecessary derivatization should be minimized or avoided. msu.edu The high specificity of enzymes like lipases often eliminates the need for protecting groups, even with complex substrates, simplifying the synthetic process and reducing waste. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org Lipases are highly efficient catalysts, required only in small quantities. rsc.org Furthermore, immobilizing the enzyme on a solid support allows for easy separation from the product and reuse over multiple reaction cycles, enhancing process efficiency and reducing cost. rsc.orgmdpi.com
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. Esters like this compound are generally biodegradable.
Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. This principle is applicable to optimizing the enzymatic reaction to prevent any potential side-product formation.
Inherently Safer Chemistry for Accident Prevention: The use of biocatalysts under mild, solvent-free conditions minimizes the risks of explosions, fires, and chemical releases associated with volatile organic solvents and corrosive acids. rsc.org
Chemical Transformations and Reactivity Studies of Isobutyl P Anisate
Hydrolytic and Transesterification Reactions
The ester linkage in isobutyl p-anisate is susceptible to cleavage through hydrolysis and can be modified via transesterification. These reactions can be catalyzed by acids, bases, or enzymes, with the kinetics and outcomes being highly dependent on the reaction conditions.
Under acidic conditions, the hydrolysis of this compound proceeds via the reverse mechanism of Fischer esterification. The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water. This process is generally reversible and requires an excess of water to drive the equilibrium toward the products: p-anisic acid and isobutanol. core.ac.uk
While specific kinetic data for this compound is not extensively documented, estimations for related benzoate (B1203000) esters provide insight into its reactivity. The table below presents estimated rate constants for isopropyl benzoate, a structurally similar compound.
| Compound | log kA (M-1 s-1) | log kN (M-1 s-1) | Half-life at pH 2.8 (days) | Half-life at pH 4.0 (days) | Reference |
|---|---|---|---|---|---|
| Isopropyl benzoate (estimated) | -6.83 | -14.37 | 34,000 (93 years) | 510,000 (1,400 years) | core.ac.uk |
Note: Data are estimated values for a structurally related compound in pure water at 25°C. kA is the acid-catalyzed rate constant; kN is the neutral hydrolysis rate constant.
Base-catalyzed hydrolysis, or saponification, is a more common and generally irreversible process for esters. epa.gov The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt (p-anisate) and isobutanol. The final deprotonation of the resulting p-anisic acid by the base makes the reaction effectively irreversible.
The kinetics of this reaction are sensitive to the electronic nature of the substituents on the benzoyl group. A study on the alkaline hydrolysis of various p-methoxybenzoate esters demonstrated the influence of the leaving group on the reaction rate. The bimolecular rate constants (kOH) provide a quantitative measure of this reactivity.
The table below summarizes kinetic data for the alkaline hydrolysis of methyl p-methoxybenzoate, which shares the same aromatic acyl group as this compound.
| Compound | kOH (M-1 s-1) | Temperature (°C) | Ionic Strength (M) | Reference |
|---|---|---|---|---|
| Methyl p-methoxybenzoate | 0.015 ± 0.001 | 32 | 2.0 | jcsp.org.pk |
Note: Data is for a structurally related compound, methyl p-methoxybenzoate. The rate constant for this compound may differ slightly due to steric and electronic effects of the isobutyl group compared to the methyl group.
Further estimations for isopropyl benzoate suggest a base-catalyzed rate constant (kB) of approximately -2.02 log(M-1 s-1), with a half-life of 8,400 days at pH 7 and 26 minutes at pH 9. core.ac.uk This highlights the strong dependence of hydrolysis rate on pH under alkaline conditions.
Enzymes, particularly lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), are effective catalysts for both the hydrolysis and transesterification of esters under mild conditions. scielo.br These biocatalysts can offer high selectivity and avoid the harsh conditions and side reactions associated with chemical catalysis. encyclopedia.pubscience.gov
Lipases catalyze hydrolysis at a water-lipid interface, breaking the ester bond to form the corresponding carboxylic acid and alcohol. scielo.br Studies have shown that lipases from various sources, such as Candida rugosa, can effectively hydrolyze isobutyl esters, such as isobutyl-ibuprofen. researchgate.net This indicates that this compound is a likely substrate for enzymatic hydrolysis.
Transesterification involves the exchange of the isobutyl group with another alcohol. This process is widely used in the synthesis of flavor and fragrance esters and biodiesel. encyclopedia.pubscience.gov The reaction can be performed in non-aqueous media to shift the equilibrium towards the new ester product. researchgate.net Lipases like Novozym 435 (Candida antarctica lipase (B570770) B) are commonly employed for such transformations due to their stability and broad substrate specificity. science.gov For this compound, enzymatic transesterification could be used to synthesize other anisate esters by reacting it with different alcohols in the presence of a suitable lipase.
Base-Catalyzed Hydrolysis Kinetics
Transformations of the Isobutyl Moiety
Modifying the isobutyl group while keeping the p-anisate ester intact is challenging due to the reactivity of the ester linkage itself. Most transformations that target alcohol-derived moieties involve the cleavage of the ester bond.
A primary transformation is the reduction of the ester group. Reagents like Di-isobutyl aluminum hydride (DIBAL-H) can partially reduce esters to aldehydes, although this is a transformation of the acyl portion. masterorganicchemistry.com A more complete reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) cleaves the ester to produce two separate alcohol molecules. harvard.edu In the case of this compound, this reduction would yield (4-methoxyphenyl)methanol and isobutanol, effectively transforming and liberating the isobutyl moiety.
Selective hydrodeoxygenation of the ester group has been reported for some substrates. For example, isobutyl acetate (B1210297) can be converted to isobutyl ethyl ether over a Pt–Mo/ZrO₂ catalyst, demonstrating a transformation that involves the isobutyl group, though it modifies the entire ester function. acs.org
Direct modification of the C-H bonds on the isobutyl group without affecting the rest of the molecule, such as through free-radical halogenation, is theoretically possible but would likely suffer from a lack of selectivity, leading to a mixture of products and potential side reactions at the benzylic position of the anisate ring.
Reactions Involving the Anisate Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic attack due to the presence of the p-methoxy group.
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the anisate ring is determined by the combined directing effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the isobutyloxycarbonyl group (-CO₂-iBu).
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.
Ester Group (-CO₂R): This is a deactivating, meta-directing group because of its electron-withdrawing nature, both by induction and resonance.
In this compound, these groups are para to each other. The methoxy group activates the positions ortho to it (C2 and C6), while the ester group deactivates the entire ring and directs incoming electrophiles to the positions meta to it (C3 and C5). Because the methoxy group is a powerful activator, its influence dominates over the deactivating effect of the ester. libretexts.org Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho to the highly activating methoxy group (C2 and C6).
For example, in the nitration of similar substrates like anisole (B1667542), the reaction is extremely rapid and highly selective for the ortho and para positions. masterorganicchemistry.com While the ester group in this compound will slow the reaction rate compared to anisole, the directing effect of the methoxy group will still control the position of substitution. Thus, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would be expected to yield primarily the 2-substituted product (e.g., isobutyl 2-nitro-4-methoxybenzoate), with some of the 2,6-disubstituted product possible under more forcing conditions.
Demethylation Reactions of the Methoxy Group
The cleavage of the aryl methyl ether bond in this compound represents a significant chemical transformation, yielding isobutyl p-hydroxybenzoate. This reaction is a classic example of ether deprotection, particularly for the stable aryl methyl ether linkage. While specific studies focusing solely on this compound are not extensively detailed in the surveyed literature, the reactivity of its p-methoxybenzoyl moiety can be understood through established methods for the demethylation of aryl methyl ethers. rsc.orgchemrxiv.org
Strong Lewis acids, particularly aluminum halides, are effective reagents for this transformation. rsc.org Aluminum triiodide (AlI₃), often generated in situ from aluminum and iodine, is a powerful Lewis acid capable of cleaving the robust aryl O–CH₃ bond. mdma.charkat-usa.org The reaction proceeds via coordination of the aluminum center to the ether oxygen, followed by nucleophilic attack of the iodide ion on the methyl group. The use of AlI₃ can offer advantages such as shorter reaction times compared to other aluminum halides. rsc.org In some protocols, additives like tetrabutylammonium (B224687) iodide (TBAI) are used as promoters. researchgate.net
Another prominent method involves visible-light photoredox catalysis. chemrxiv.orgacs.org This modern approach offers a milder alternative to harsh Lewis acids. The mechanism typically involves the single-electron oxidation of the electron-rich anisole ring by an excited photocatalyst to form a radical cation. chemrxiv.orgresearchgate.net This intermediate is then susceptible to nucleophilic attack or further fragmentation, leading to the cleavage of the C(sp³)–O bond and subsequent formation of the phenol (B47542). chemrxiv.org
The table below summarizes common reagent systems used for the demethylation of aryl methyl ethers, which are applicable to the methoxy group of this compound.
Table 1: Reagent Systems for Demethylation of Aryl Methyl Ethers
| Reagent System | General Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Aluminum triiodide (AlI₃) | Acetonitrile, reflux | Lewis Acid Catalysis | rsc.orgmdma.ch |
| AlI₃ / Tetrabutylammonium iodide (TBAI) | Benzene (B151609) or cyclohexane, stirring | Lewis Acid Catalysis | researchgate.net |
| Aluminum chloride (AlCl₃) / Ethanethiol | - | Lewis Acid Catalysis | rsc.org |
| Iodocyclohexane / DMF | Reflux | In situ HI generation | rsc.org |
| Acridinium-based photocatalyst / Visible Light | - | Photoredox Catalysis | chemrxiv.orgacs.org |
Oxidative Transformations
The this compound molecule possesses several sites susceptible to oxidative transformations, including the aromatic ring, the methoxy group, and the isobutyl ester chain. The specific outcome of an oxidation reaction depends heavily on the oxidant used and the reaction conditions.
Direct oxidation of the isobutyl group is one potential pathway. Strong oxidizing agents could potentially transform the isobutyl chain, although this would likely require harsh conditions and could lead to the cleavage of the ester bond.
The aromatic ring, activated by the electron-donating methoxy group, is susceptible to oxidation. However, this often requires potent oxidizing agents and can lead to ring-opening or the formation of quinone-like structures, typically resulting in the decomposition of the molecule.
A more controlled oxidation can target the benzylic position of the ether. Hypervalent iodine reagents, for instance, have been shown to oxidize benzyl (B1604629) ethers to their corresponding benzoate esters. siu.edu While the methyl group of the anisole moiety is not a traditional benzylic group, related oxidative C-H functionalization reactions under photoredox conditions are known. thieme.de Another potential transformation is the oxidative cleavage of the ester itself. For example, some catalytic systems are capable of the oxidative esterification of olefins to produce esters, a process that could potentially be reversed or lead to side reactions under specific oxidative environments. rsc.org
The following table outlines potential sites of oxidative transformation on this compound and the classes of reagents that might effect such changes.
Table 2: Potential Oxidative Transformations of this compound
| Site of Transformation | Potential Reagent Class | Possible Products | Notes |
|---|---|---|---|
| Aromatic Ring | Strong oxidants (e.g., KMnO₄, CrO₃) | Ring-opened products, Quinones | Generally leads to degradation. |
| Methoxy Group (C-H bonds) | Photoredox Catalysts, Hypervalent Iodine Reagents | Formaldehyde, Formate esters | May lead to demethylation under certain oxidative conditions. |
| Isobutyl Group (C-H bonds) | Strong oxidants | Carboxylic acids, Ketones | Likely requires harsh conditions and may cleave the ester. |
| Ester Linkage | Oxidative cleavage catalysts | p-Anisic acid, Isobutanol and further oxidation products | Can occur under specific catalytic conditions. siu.edu |
Thermal and Chemical Stability Under Varied Conditions
The stability of this compound is influenced by environmental factors such as temperature and pH. As an ester, its most significant chemical vulnerability is hydrolysis of the ester linkage.
Chemical Stability and Hydrolysis: this compound can undergo hydrolysis to yield p-anisic acid and isobutanol. This reaction is catalyzed by both acid and base. cdnsciencepub.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes nucleophilic attack by the hydroxide ion at the carbonyl carbon. This is typically a rapid, second-order reaction that is effectively irreversible due to the formation of the resonance-stabilized carboxylate salt of p-anisic acid. chemrxiv.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible.
The rate of hydrolysis is dependent on pH and temperature. Studies on similar substituted methyl benzoates show that electron-donating groups, like the p-methoxy group, tend to decrease the rate of hydrolysis compared to unsubstituted benzoate esters by reducing the electrophilicity of the carbonyl carbon. Extrapolating from data on methyl 4-methoxybenzoate, the hydrolysis half-life of this compound at neutral or slightly acidic pH and ambient temperature is expected to be quite long, potentially on the order of years. However, under strongly alkaline or acidic conditions, and at elevated temperatures, the rate of hydrolysis increases significantly. chemrxiv.org
Thermal Stability: Aromatic esters generally exhibit good thermal stability. mdpi.com Studies on various aromatic poly(ester-imide)s show that the initial decomposition, often involving the cleavage of the ester linkages, typically begins at temperatures above 350-450°C. rsc.orgresearchgate.net While specific thermogravimetric analysis (TGA) data for this compound is not available in the searched literature, it is expected to be stable to well above its boiling point under an inert atmosphere. The degradation of aromatic esters at high temperatures often proceeds via cleavage of the ester bonds. utwente.nl
Table 3: Stability of this compound Under Varied Conditions
| Condition | Stability | Primary Transformation | Products | Reference |
|---|---|---|---|---|
| Neutral pH, Ambient Temp. | High | Very slow hydrolysis | p-Anisic acid, Isobutanol | |
| Acidic pH (e.g., pH < 4) | Low | Acid-catalyzed hydrolysis | p-Anisic acid, Isobutanol | cdnsciencepub.com |
| Basic pH (e.g., pH > 9) | Low | Base-catalyzed hydrolysis (Saponification) | p-Anisate salt, Isobutanol | chemrxiv.org |
| Elevated Temperature (>200°C) | Moderate to High | Thermal decomposition (pyrolysis) | Cleavage of ester bond, other fragments | researchgate.netutwente.nl |
Mechanistic Investigations of Isobutyl P Anisate Reactions and Interactions
Reaction Mechanisms in Synthesis and Derivatization
The synthesis and modification of isobutyl p-anisate are governed by fundamental reaction mechanisms common to carboxylic acid esters. These reactions, primarily esterification and hydrolysis, can be manipulated through various catalytic and kinetic controls.
Kinetic studies are essential for understanding reaction rates and optimizing conditions for the synthesis and cleavage of this compound. The esterification to form the compound and its subsequent hydrolysis follow well-documented kinetic models.
Esterification: The formation of an ester from a carboxylic acid and an alcohol is a reversible reaction catalyzed by a strong acid. chembam.com The esterification of a carboxylic acid with isobutanol, for instance, has been shown to be kinetically controlled, with external and internal mass transfer limitations being negligible under appropriate agitation. dergipark.org.tr Studies on the esterification of acetic acid with both n-butanol and isobutanol using an Amberlyst 15 ion exchange resin catalyst found that the reaction is intrinsically controlled. bcrec.id The activation energy (Ea) is a key kinetic parameter, and for the esterification of acetic acid with isobutanol, it was determined to be 23.29 kJ/mol. bcrec.id This value provides insight into the temperature sensitivity of the reaction rate.
Interactive Data Table: Activation Energies for Esterification with Butanol Isomers This table presents comparative data for the esterification of acetic acid with n-butanol and isobutanol, highlighting the influence of the alcohol's structure on the reaction's energy barrier.
| Alcohol | Catalyst | Activation Energy (Ea) | Source |
| n-Butanol | Amberlyst 15 | 28.45 kJ/mol | bcrec.id |
| Isobutanol | Amberlyst 15 | 23.29 kJ/mol | bcrec.id |
The pathways for the synthesis and derivatization of this compound are highly dependent on the choice of catalyst.
Acid Catalysis (Esterification): In the presence of a strong acid catalyst like sulfuric acid or a solid acid resin like Amberlyst, the esterification mechanism is initiated by the protonation of the carbonyl oxygen of p-anisic acid. researchgate.netunizin.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol. This is followed by the formation of a tetrahedral intermediate. The catalyst facilitates the subsequent elimination of a water molecule to yield the protonated ester, which then deprotonates to give the final product, this compound, and regenerate the acid catalyst. researchgate.net For solid catalysts like ion-exchange resins, kinetic data can often be described by models such as the pseudo-homogeneous model or more complex surface-based models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which accounts for the adsorption of reactants onto the catalyst's active sites. dergipark.org.trcolab.ws
Base Catalysis (Hydrolysis): The base-catalyzed hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism, specifically the BAC2 pathway (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This rate-determining step leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the isobutoxide ion as the leaving group and forming p-anisic acid. In the basic medium, the p-anisic acid is immediately deprotonated to form the p-anisate salt, driving the reaction to completion. masterorganicchemistry.com
The key to understanding the reaction mechanisms of this compound is the characterization of the high-energy transition states and transient intermediates.
Tetrahedral Intermediate: The central intermediate in both acid-catalyzed esterification and base-catalyzed hydrolysis is a tetrahedral species formed at the carbonyl carbon. epa.govmasterorganicchemistry.com In base-catalyzed hydrolysis, this intermediate carries a negative charge on the oxygen atom, forming an oxyanion. Isotopic labeling studies have confirmed that during hydrolysis, the acyl-oxygen bond is the one that cleaves, a hallmark of the BAC2 mechanism. masterorganicchemistry.com
Transition State Analysis: For base-catalyzed hydrolysis, the transition state involves the formation of a partial bond between the incoming nucleophile (hydroxide) and the carbonyl carbon, with a simultaneous weakening of the C-O bond of the ester. Studies on related ester systems using Hammett analysis have provided quantitative insight into the charge distribution in the transition state. nih.gov A positive rho (ρ) value from a Hammett plot indicates a buildup of negative charge in the transition state relative to the ground state, which is consistent with a mechanism where a negatively charged nucleophile attacks the ester. nih.gov For the enzymatic hydrolysis of p-nitrophenyl benzoate (B1203000) esters by the hydrolase BphD, a ρ value of +0.98 was measured, confirming a significant accumulation of negative charge in the transition state, characteristic of a general base mechanism. nih.gov
Elucidation of Catalytic Pathways
Enzymatic Action Mechanisms
Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of this compound with high specificity and efficiency under mild conditions. These enzymes typically belong to the α/β-hydrolase superfamily and often employ a serine catalytic triad. nih.gov
The ability of an enzyme to act on this compound is determined by the precise geometry and chemical nature of its active site. The enzyme's binding pocket must accommodate the isobutyl group and the p-anisoyl moiety.
Studies on hydrolase enzymes capable of cleaving ester bonds provide a model for this interaction. For example, the enzyme BphD, a C-C bond hydrolase, also exhibits esterase activity and can hydrolyze a series of p-nitrophenyl benzoate esters. nih.gov By testing substrates with different substituents on the benzoate ring, researchers can probe the enzyme's specificity. The binding of the substrate positions the ester's carbonyl group optimally for nucleophilic attack by a catalytic residue. The p-anisate group, with its electron-donating methoxy (B1213986) substituent, would interact with the active site residues, influencing its binding affinity and the subsequent catalytic rate compared to other substituted benzoates.
The catalytic mechanism of many hydrolases involves a "catalytic triad," commonly composed of serine, histidine, and aspartate residues.
In a typical serine hydrolase mechanism, the serine acts as a nucleophile. However, mechanistic studies on the BphD enzyme suggest an alternative general base mechanism for ester hydrolysis. nih.gov In this proposed pathway, an active site residue, likely histidine, activates a water molecule, which then acts as the nucleophile to attack the ester's carbonyl carbon. The active site serine (Ser-112 in BphD) plays a crucial role not as the primary nucleophile, but in stabilizing the resulting tetrahedral oxyanion intermediate through hydrogen bonding. nih.gov This stabilization lowers the activation energy of the reaction. Furthermore, the serine residue may facilitate the breakdown of the intermediate via proton transfer. nih.gov Pre-steady-state kinetic analyses of BphD showed no "burst" kinetics, which supports a single-step general base mechanism rather than the two-step covalent catalysis typical of many serine esterases. nih.gov This dynamic interplay within the active site highlights a sophisticated mechanism for ester cleavage that is likely applicable to the enzymatic hydrolysis of this compound.
Interactive Data Table: Hammett Analysis of Ester Hydrolysis This table shows the reaction parameter (ρ) for the hydrolysis of p-nitrophenyl benzoate esters by a model hydrolase enzyme compared to other esterases, illustrating the electronic sensitivity of the catalytic mechanism.
| Enzyme/Lipase (B570770) | Hammett Rho (ρ) Value | Implied Mechanism | Source |
| Hydrolase BphD | +0.98 | General Base (significant negative charge buildup in transition state) | nih.gov |
| Other Serine Esterases/Lipases | +0.31 to +0.61 | Covalent Catalysis (less charge buildup in transition state) | nih.gov |
Substrate Specificity and Enzyme-Substrate Binding
Degradation Mechanisms (Abiotic and Biotic)
The environmental persistence and transformation of this compound are governed by both abiotic and biotic degradation mechanisms. These processes determine the compound's fate, breaking it down into various intermediate and final products.
Abiotic Degradation
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, key abiotic mechanisms include hydrolysis and photodegradation.
Hydrolysis : As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction can be catalyzed by either acids or bases. The hydrolysis of this compound yields p-anisic acid and isobutanol. smolecule.com The rate of hydrolysis for esters can vary significantly depending on the pH of the surrounding medium. While specific kinetic data for this compound is not extensively detailed in the provided results, studies on similar volatile esters show that hydrolytic half-lives can range from days to years depending on pH. core.ac.uk Generally, ester hydrolysis is faster under alkaline conditions.
Photodegradation : Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of some esters can be slow, the presence of photosensitizers in the environment, such as titanium dioxide (TiO2), can significantly accelerate the process. frontiersin.orglut.fi Studies on structurally similar compounds, like phthalate (B1215562) esters, show that photodegradation can lead to a variety of products through reactions such as hydroxylation, decarboxylation, and ring-opening. frontiersin.org For instance, the photolysis of dibutyl phthalate (DBP) can produce butyl benzoate and benzoic acid. frontiersin.org It is plausible that this compound undergoes similar transformations, although specific pathways have not been detailed. The effectiveness of photodegradation is often limited to the top layers of water where UV light can penetrate. researchgate.net
Interactive Data Table: Abiotic Degradation of Esters
| Degradation Process | Description | Key Factors | Potential Products of this compound |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, Temperature, Catalysts (acid/base) | p-Anisic acid, Isobutanol |
| Photodegradation | Breakdown initiated by the absorption of light energy. | Wavelength of light, Presence of photosensitizers | Benzoic acid derivatives, Ring-opening products |
Biotic Degradation
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is considered a primary mechanism for the removal of many organic pollutants from the environment. researchgate.net
Microbial Hydrolysis : The initial step in the biodegradation of many esters is the enzymatic hydrolysis of the ester bond by esterases produced by various microorganisms. nih.govd-nb.info Bacteria such as Burkholderia cepacia have been shown to hydrolyze methyl aromatic esters to their corresponding acids, which are then further metabolized. oup.com It is highly probable that a similar pathway exists for this compound, where microbial esterases first convert it to p-anisic acid and isobutanol.
Aerobic Degradation : Following initial hydrolysis, the resulting p-anisic acid and isobutanol are typically further degraded by microorganisms. Aromatic acids like p-anisic acid are often metabolized through pathways that converge on central intermediates like protocatechuate (3,4-dihydroxybenzoate). d-nb.info This involves dioxygenase enzymes that hydroxylate the aromatic ring, followed by ring cleavage and further breakdown into intermediates of central metabolic pathways, such as the Krebs cycle. nih.gov The isobutanol released would likely be oxidized to isobutyraldehyde (B47883) and then to isobutyric acid, which can then enter microbial metabolism.
Anaerobic Degradation : Under anaerobic conditions, the degradation pathways differ. While information specific to this compound is scarce, studies on related aromatic compounds indicate that the initial steps may still involve hydrolysis. The subsequent degradation of the aromatic ring proceeds without oxygen, often involving reduction and different ring-cleavage strategies compared to aerobic pathways. d-nb.info
Research on the biodegradation of phthalate esters, which share structural similarities, indicates that various bacteria from phyla such as Proteobacteria, Actinobacteria, and Firmicutes are capable of degrading these compounds. frontiersin.org The degradation often begins with hydrolysis by esterases, followed by the metabolism of the resulting phthalic acid and alcohol side chains. d-nb.infofrontiersin.org
Interactive Data Table: Research Findings on the Biodegradation of Related Esters
| Microorganism/System | Substrate | Key Findings | Potential Relevance to this compound |
| Burkholderia cepacia | Methyl aromatic esters | Hydrolyzes methyl esters to the corresponding acid, which is then degraded. oup.com | Suggests a similar initial hydrolysis step for this compound to p-anisic acid. |
| Various Bacteria | Phthalate Esters (PAEs) | Degradation initiated by esterases, followed by metabolism of phthalate and the alcohol side chain. nih.govd-nb.info | Provides a model for the complete biodegradation pathway of this compound. |
| Micrococcus sp. YGJ1 | Phthalate Esters | Produces esterases that hydrolyze medium-chain alkyl phthalate esters. d-nb.info | Indicates the existence of enzymes capable of hydrolyzing the isobutyl ester group. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Principles and Methodologies in SAR/QSAR for Ester Compounds
Key structural features that are commonly varied include:
The Alkyl/Aryl Group of the Carboxylic Acid: In the case of anisates, this is the methoxy-substituted benzene (B151609) ring.
The Alkyl/Aryl Group of the Alcohol: For isobutyl p-anisate, this is the isobutyl group.
QSAR models for esters are developed by correlating their measured activity with calculated physicochemical properties, known as descriptors. nih.gov These models help to predict the activity of new, unsynthesized compounds and to understand the mechanisms governing their action. drugdesign.org For a QSAR model to be considered reliable and suitable for regulatory purposes, it should be clearly defined, have a specified domain of applicability, be validated for its goodness-of-fit and predictive power, and ideally, have a mechanistic interpretation. europa.eu
Electronic, Steric, and Lipophilicity Descriptors in QSAR Modeling
QSAR models are built upon molecular descriptors that quantify different aspects of a molecule's structure. These are generally categorized into three main types: electronic, steric, and hydrophobic (lipophilicity). ijnrd.orgeuropa.eu
Electronic Descriptors: These describe the electronic properties of a molecule, which are crucial for its interaction with biological targets and its chemical reactivity. ijnrd.orgslideshare.net Common electronic descriptors include:
Hammett Substituent Constants (σ): These quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. libretexts.orgwikipedia.org A methoxy (B1213986) group, as in p-anisate, is an electron-donating group at the para position. wikipedia.org
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict a molecule's reactivity. nih.gov
Partial Charges: The distribution of partial charges on atoms within the molecule can influence electrostatic interactions with a receptor. nih.gov
Taft Steric Constant (Es): An experimental value that measures the steric effect of a substituent. Bulkier groups have more negative Es values. drugdesign.org
Molar Refractivity (MR): This descriptor is related to the molecule's volume and polarizability. nih.govdrugdesign.org
Lipophilicity Descriptors: These measure a compound's ability to partition between a lipid and an aqueous phase, which is critical for processes like membrane transport. ijnrd.orgslideshare.net
LogP (Partition Coefficient): The logarithm of the ratio of the concentration of a compound in octanol (B41247) to its concentration in water. A positive logP indicates lipophilicity, while a negative value indicates hydrophilicity. drugdesign.org
π Descriptor: This characterizes the lipophilicity of a specific substituent on a molecule. drugdesign.org
The combination of these descriptors in a mathematical equation, often derived through multiple linear regression (MLR), allows for the prediction of a compound's activity. drugdesign.org
| Descriptor Type | Example Descriptor | Property Measured |
|---|---|---|
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effect of a substituent |
| Electronic | HOMO/LUMO Energy | Molecular reactivity and electron-accepting/donating ability |
| Steric | Taft Constant (Es) | Steric bulk of a substituent |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Lipophilicity | LogP | Overall compound lipophilicity/hydrophilicity |
| Lipophilicity | π Descriptor | Lipophilicity of a specific substituent |
Impact of Alkyl Chain Variations on Chemical Activity
The structure of the alkyl group in the alcohol portion of an ester can significantly influence its properties and activity. This includes both the length of the alkyl chain and the presence of branching.
Systematic studies on various classes of esters have shown that altering the length of the alkyl chain (e.g., from methyl to ethyl to propyl) can have a pronounced effect on activity. For instance, in studies of parabens (p-hydroxybenzoic acid esters), which are structurally similar to p-anisates, an increase in the length of the alkyl side chain often correlates with increased biological activity, such as estrogenic effects. nih.govmst.dk Specifically, butyl- and isobutyl-parabens have been shown to be more toxic to rat hepatocytes than the corresponding propyl, ethyl, and methyl esters. leesu.fr
| Compound | Alkyl Chain | Relative Estrogenic/Toxic Potency |
|---|---|---|
| Methyl Paraben | -CH₃ | Lowest |
| Ethyl Paraben | -CH₂CH₃ | ↓ |
| Propyl Paraben | -CH₂CH₂CH₃ | ↓ |
| Butyl Paraben | -CH₂CH₂CH₂CH₃ | ↓ |
| Isobutyl Paraben | -CH₂CH(CH₃)₂ | Highest |
The branching of the alkyl chain, such as the isobutyl group in this compound, introduces specific steric and electronic effects. Compared to its straight-chain isomer, n-butyl, the isobutyl group is bulkier near the ester linkage. This increased steric hindrance can affect reactivity. For example, in esterification reactions, the formation of isobutyl acetate (B1210297) is slower than that of n-butyl acetate, demonstrating that branching can decrease the reaction rate. researchgate.net The closer the branching is to the hydroxyl group of the parent alcohol, the greater the reduction in reaction rate. researchgate.net
However, in other contexts, branching can have favorable effects. In the context of biofuels, esters from branched alcohols (like isobutyl alcohol) can improve low-temperature flow properties compared to methyl esters. scielo.org.ar This is because the branched chains disrupt the packing of the molecules in a crystal lattice. scielo.org.ar In studies of antifolate agents, homologation from a propyl to an isopropyl group was found to be conducive for potent enzyme inhibition. nih.gov For parabens, isobutyl and isopropyl parabens showed higher estrogenic activity than their straight-chain counterparts, propyl and butyl paraben, in some assays. nih.gov This indicates that the specific shape conferred by branching can be critical for receptor binding and biological activity.
Comparison with Methyl, Ethyl, and Propyl p-Anisates
Influence of Aromatic Substitutions on Activity
Substituents on the aromatic ring of the carboxylic acid moiety play a crucial role in determining the electronic properties and, consequently, the reactivity and biological activity of the ester.
The position of the methoxy group on the benzene ring (ortho, meta, or para) significantly alters the ester's properties. The methoxy group is generally considered electron-donating due to its resonance effect, but it also has an electron-withdrawing inductive effect. The net effect depends on its position relative to the ester group. wikipedia.org
Para-position (p-anisate): In the para position, the electron-donating resonance effect is dominant. This increases the electron density on the aromatic ring and can influence reactions involving the ring. wikipedia.org
Meta-position (m-anisate): At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect predominates. wikipedia.org
Ortho-position (o-anisate): The ortho position experiences a combination of strong inductive and resonance effects, but also significant steric hindrance from the adjacent ester group. wikipedia.orgpearson.com
This positional isomerism has tangible consequences on reactivity and physical properties. For example, when comparing substituted benzoic acids, the acidity (pKa) varies significantly between ortho, meta, and para isomers due to the interplay of inductive and resonance effects. libretexts.orgpearson.com In enzymatic reactions, the position of a substituent on an aromatic ring can dramatically affect reaction yields, with ortho-substituted substrates sometimes reacting less efficiently than meta or para isomers due to steric hindrance at the enzyme's active site. mdpi.com Similarly, in electrophilic aromatic substitution reactions, the directing effects of substituents are well-established, with ortho and para positions often being favored by electron-donating groups. acs.org Studies on the chemical hydrolysis of substituted ethyl benzoates show that the rate of hydrolysis is influenced by the position of the substituent. nih.gov
| Position | Dominant Electronic Effect | Expected Impact on Aromatic Ring |
|---|---|---|
| Ortho | Resonance (donating) & Inductive (withdrawing) + Steric Hindrance | Activated (but sterically hindered) |
| Meta | Inductive (withdrawing) | Deactivated |
| Para | Resonance (donating) | Activated |
Effects of Other Aromatic Substituents
The biological activity of aromatic esters like this compound is significantly influenced by the nature and position of substituents on the benzene ring. Structure-activity relationship (SAR) studies explore how these modifications alter efficacy. The electronic and steric properties of substituents can dramatically change a molecule's interaction with biological targets, such as the olfactory receptors in insects. unl.edulibretexts.org
Substituents on a benzene ring can be broadly classified as either electron-donating or electron-withdrawing. libretexts.org Electron-donating groups, like the methoxy (-OCH₃) group in this compound, increase the electron density of the aromatic ring. Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, decrease the ring's electron density. libretexts.orgresearchgate.net These electronic effects, combined with steric factors (the size and shape of the substituent), are pivotal in determining the compound's activity. sci-hub.se
In the context of insect repellents, a common application for this class of compounds, research has shown that modifying aromatic substituents leads to a range of activities. For instance, in studies of N,N-diethylbenzamides, a class of repellents structurally related to aromatic esters, alkyl-substituted derivatives were found to be more active. researchgate.net SAR analyses on various aromatic compounds have demonstrated that the position of substitution (ortho, meta, or para) is also critical. For example, in a study on benzimidazole-based derivatives, disubstitution at both meta- and para-positions reduced activity compared to meta-monosubstitution. whiterose.ac.uk Similarly, for a series of 2,3-diphenylquinazolin-4(3H)-one analogs, substituents at the 6-, 7-, and 8-positions of the quinazolinone ring resulted in varied potencies. sci-hub.se
The following table summarizes the general effects of different aromatic substituents on the biological activity of aromatic compounds, based on findings from various SAR studies.
| Substituent Type | Example Group(s) | General Effect on Aromatic Ring | Impact on Biological Activity (Illustrative) | References |
| Electron-Donating (Activating) | -OCH₃ (Methoxy), -OH (Hydroxyl), -CH₃ (Methyl) | Increases electron density (nucleophilicity) of the ring. | Can enhance binding to certain biological targets; methoxy groups often increase potency. | libretexts.org |
| Electron-Withdrawing (Deactivating) | -NO₂ (Nitro), -CN (Cyano), -CF₃ (Trifluoromethyl) | Decreases electron density of the ring. | Often associated with changes in potency; electron-withdrawing groups on the benzene ring of rosin-based diamides showed better insecticidal activity. | libretexts.orgresearchgate.net |
| Halogens | -F (Fluoro), -Cl (Chloro), -Br (Bromo) | Exert an inductive electron-withdrawing effect but can also donate electrons via resonance. | Activity varies; chloro-substitutions on some heterocyclic structures significantly reduced potency. | libretexts.orgsci-hub.se |
| Alkyl Groups | -CH₃ (Methyl), -CH(CH₃)₂ (Isopropyl), -C(CH₃)₃ (tert-Butyl) | Weakly electron-donating; primarily add steric bulk. | Increased bulkiness can decrease potency if the binding pocket is sterically hindered. Smaller alkyl groups are often better tolerated. | sci-hub.se |
Integration of Computational and Experimental SAR Dataresearchgate.net
The integration of computational modeling with experimental data provides a powerful, rational approach to understanding and predicting the biological activity of compounds like this compound. nih.govyachaytech.edu.ec This synergy accelerates the discovery of new and more effective molecules by building predictive models based on known chemical structures and their measured activities. usda.gov This field, often referred to as computer-aided molecular design (CAMD), is crucial for developing novel insect repellents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. akademiabaru.comresearchgate.net These models use molecular descriptors—numerical values that quantify various properties of a molecule (e.g., electronic, steric, and hydrophobic features)—to predict the activity of untested compounds. mdpi.com For insect repellents, the endpoint is often a measure of protection time or the dose required to prevent bites. usda.govakademiabaru.com
Numerous QSAR studies have been conducted on insect repellents, including carboxamides and other aromatic compounds. nih.govakademiabaru.com These studies often employ statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN) to build their models. unl.eduakademiabaru.com ANNs are particularly adept at capturing non-linear relationships between molecular structure and repellent activity. unl.edu For example, a QSAR study on N-acylpiperidines used an ANN model to successfully predict new, highly active repellent compounds. unl.edu
A key aspect of modern drug and repellent design is understanding the interaction between the active molecule (the ligand) and its biological target, which is often a protein receptor. nih.gov In insects, Odorant Binding Proteins (OBPs) are thought to be one of the first targets in the olfactory process. nih.govnih.gov Computational techniques like molecular docking can simulate the binding of a ligand to a protein's active site. This allows researchers to predict the binding affinity and orientation of the molecule within the receptor. For example, the crystal structure of an OBP from the malaria vector Anopheles gambiae has been used in docking analyses to discover new potential repellents. researchgate.netmdpi.com Studies on the binding of the widely-used repellents DEET and Icaridin to OBPs have provided insights into the specific interactions, such as hydrogen bonds and non-polar contacts, that are crucial for recognition. nih.govresearchgate.netnih.gov
By combining the broad predictions of QSAR models with the specific, target-focused insights from molecular docking and other computational methods, researchers can prioritize the synthesis of compounds with the highest probability of success. These computationally-guided candidates are then synthesized and tested experimentally to validate the models' predictions. This iterative cycle of prediction, synthesis, and testing refines the models and leads to a deeper understanding of the structure-activity relationships governing repellent efficacy. unl.edumdpi.com
The table below outlines the relationship between computational methods and experimental validation in SAR studies.
| Method | Description | Role in SAR/QSAR | Experimental Correlation | References |
| QSAR Modeling | Uses statistical methods to correlate molecular descriptors with biological activity. | Predicts the activity of new, unsynthesized compounds based on models built from known data. | Predictions are validated by synthesizing the compounds and measuring their actual activity (e.g., repellent protection time). | unl.eduusda.govakademiabaru.com |
| Molecular Docking | Simulates the binding of a small molecule (ligand) to the active site of a macromolecular target (e.g., a protein). | Provides insights into the specific interactions between a compound and its biological target, helping to explain observed activity. | Binding energies and modes predicted by docking can be correlated with experimentally determined binding affinities and functional assay results. | nih.govmdpi.com |
| Artificial Neural Networks (ANN) | A machine learning approach used to model complex, non-linear relationships between structure and activity. | Often used in QSAR to create robust predictive models, especially for large and diverse datasets. | ANN models predicted highly active repellents that were subsequently synthesized and confirmed to be effective through in-vivo testing. | unl.edu |
| Fragment Molecular Orbital (FMO) Calculations | A quantum mechanical method used to analyze protein-ligand interactions in detail. | Decomposes interaction energies to identify key amino acid residues and molecular fragments responsible for binding. | FMO analysis has been used to understand the different binding modes of repellents like DEET and Icaridin to Odorant Binding Proteins. | researchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is fundamental to the separation and analysis of isobutyl p-anisate from intricate mixtures. Various chromatographic methods offer different levels of selectivity and sensitivity, tailored to specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
In a typical GC-MS analysis, this compound is separated from other components on a capillary column, often with a non-polar stationary phase like 5% phenyl methyl siloxane. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum is a molecular fingerprint, characterized by the mass-to-charge ratio (m/z) of the fragment ions. For this compound, key mass spectral peaks are observed at m/z 135 (base peak), 152, 77, 136, and 153. nih.gov The retention time and the mass spectrum together provide high confidence in the identification of the compound. rjstonline.com The technique has been successfully applied to determine preservatives, including related benzoate (B1203000) esters, in a variety of matrices such as cosmetics and food products. scirp.orgresearchgate.net
Table 1: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Top 5 Peaks (m/z) | 135, 152, 77, 136, 153 nih.gov |
| Ionization Mode | Positive nih.gov |
| Instrument Type | EI-B nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for non-volatile or thermally labile samples where GC is not suitable. nii.ac.jp HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of this compound and similar compounds like parabens, reversed-phase HPLC is commonly employed, using a C18 column. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netacs.org Detection is often achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. researchgate.net The retention time of the compound under specific chromatographic conditions is used for its identification and quantification. HPLC methods have been developed for the simultaneous determination of various preservatives in food and cosmetic products. nii.ac.jpresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, UPLC/MS)
The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), offers enhanced selectivity and sensitivity for the analysis of this compound in complex matrices. fda.gov.twlondonmet.ac.uk Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns, provides faster analysis times and better resolution compared to conventional HPLC. measurlabs.com
In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM). This highly specific detection method minimizes matrix interference and allows for very low detection limits. fda.gov.tw For instance, a study on preservatives in food utilized LC-MS/MS with an Agilent Poroshell 120 EC-C18 column and a gradient elution with 0.1% formic acid in water and methanol. fda.gov.tw UPLC-MS/MS is particularly valuable for analyzing large, complex biomolecules and for screening contaminants in pharmaceutical and environmental samples. measurlabs.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity for highly complex samples. sepsolve.com In GC×GC, the sample is subjected to two independent columns with different separation mechanisms, typically a non-polar column followed by a polar or shape-selective column. sepsolve.comresearchgate.net This results in a structured two-dimensional chromatogram where chemically similar compounds group together, facilitating their identification. sepsolve.com
The high peak capacity and increased sensitivity of GC×GC make it ideal for the detailed characterization of complex volatile profiles in food, environmental, and petrochemical samples. researchgate.nethelsinki.fi While specific applications for this compound are not extensively detailed in the provided context, the technique's ability to resolve co-eluting peaks makes it highly suitable for its analysis in intricate fragrance or flavor mixtures. sepsolve.comresearchgate.net
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation of molecules like this compound, providing detailed information about the connectivity and chemical environment of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. libretexts.org Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the molecular framework of this compound. nih.gov
¹H NMR: The ¹H NMR spectrum of a compound provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the isobutyl group. The splitting patterns (e.g., doublets, triplets) of these signals, arising from spin-spin coupling, help to establish the connectivity between adjacent protons. chegg.com
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic, methoxy). pressbooks.pubacs.org For example, the carbonyl carbon of the ester group will appear at a characteristic downfield shift.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| ¹H | Aromatic Protons | Doublets |
| Methoxy Protons | Singlet | |
| Methylene Protons (-CH₂-) | Doublet | |
| Methine Proton (-CH-) | Multiplet | |
| Methyl Protons (-CH₃) | Doublet | |
| ¹³C | Carbonyl Carbon | ~166 |
| Aromatic Carbons | 113-163 | |
| Methoxy Carbon | ~55 | |
| Methylene Carbon (-CH₂-) | ~71 | |
| Methine Carbon (-CH-) | ~28 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, the key functional groups are the ester, the aromatic ring, the ether, and the isobutyl group.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1715-1735 |
| C-O (Ester) | Stretch | 1250-1300 (asymmetric) & 1000-1100 (symmetric) |
| C=C (Aromatic) | Stretch | 1600-1450 |
| =C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Alkyl) | Stretch | 2960-2870 |
| C-O-C (Ether) | Stretch | 1250-1000 |
Note: These are predicted values based on standard IR correlation tables and data from similar compounds.
The presence of a strong absorption band around 1720 cm⁻¹ would be a key indicator of the ester carbonyl group. The aromatic ring would be identified by peaks in the 1600-1450 cm⁻¹ region, and the ether linkage would contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹), particularly around 1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum shows the wavelengths at which the molecule absorbs light, with the wavelength of maximum absorbance denoted as λmax.
For m-isobutyl methoxy benzoate, a UV absorption maximum has been observed at 286 nm. nih.gov Given the structural similarities, this compound is expected to have a comparable λmax. The p-methoxy substitution on the benzene (B151609) ring is a significant chromophore that influences the absorption spectrum.
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is an important parameter in quantitative analysis. While the specific molar absorptivity for this compound is not widely published, it can be determined experimentally using the Beer-Lambert law. The solvent used can influence the λmax and molar absorptivity due to interactions with the solute. For example, in a study of collagen peptides with phenolic compounds in an ethanol-water solution, changes in the UV-Vis spectra indicated interactions between the molecules. d-nb.info
Table 2: Predicted UV-Vis Spectroscopic Properties of this compound in Ethanol
| Property | Predicted Value |
| λmax (nm) | ~286 |
| Molar Absorptivity (ε) | To be determined experimentally |
Note: The predicted λmax is based on the structurally similar compound m-isobutyl methoxy benzoate.
Advanced Mass Spectrometry (FT-ICR MS, Q-TOF LC-MS)
Advanced mass spectrometry techniques such as Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) offer high resolution and mass accuracy, enabling the precise determination of the elemental composition of a compound and its fragments.
GC-MS Data: Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available in the PubChem database (CID 96331). The mass spectrum shows a molecular ion peak and several fragment ions. nih.gov
Table 3: GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment |
| 135 | 99.99 | [C₈H₇O₂]⁺ (p-methoxybenzoyl cation) |
| 152 | 68.41 | [C₈H₈O₃]⁺ (p-methoxybenzoic acid) |
| 77 | 13.81 | [C₆H₅]⁺ (phenyl cation) |
| 136 | 9.64 | [C₈H₈O₂]⁺ |
| 153 | 9.20 | [M+H-C₄H₈]⁺ |
Source: PubChem CID 96331. nih.gov
FT-ICR MS: FT-ICR MS provides ultra-high resolution and is capable of distinguishing between molecules with very similar masses. spectroscopyonline.comresearchgate.net This technique is particularly useful for the analysis of complex mixtures, allowing for the confident identification of individual components. cup.edu.cn While a specific application of FT-ICR MS for this compound was not found, its utility for the characterization of complex organic matter suggests it would be a powerful tool for the unambiguous identification of this compound in environmental or biological samples. spectroscopyonline.com
Q-TOF LC-MS: Q-TOF LC-MS combines the separation power of liquid chromatography with the high-resolution mass analysis of a TOF detector. mdpi.com This technique is well-suited for the identification and quantification of compounds in complex matrices like food and cosmetics. nih.govmdpi-res.com For instance, LC-Q-TOF-MS has been used for the profiling of phenolic compounds in plant extracts. nih.gov Although a specific method for this compound using Q-TOF LC-MS was not identified, its application for the analysis of similar compounds in food packaging demonstrates its potential. mdpi.com
Application in Complex Matrices and Environmental Samples
The analysis of this compound in complex matrices such as food, cosmetics, and environmental samples requires robust sample preparation and sensitive analytical methods to isolate the analyte from interfering substances and quantify it at low concentrations.
Sample Preparation and Extraction Techniques
The choice of sample preparation technique depends on the nature of the sample matrix and the analyte. Common techniques for the extraction of esters like this compound from complex matrices include solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME).
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. epa.gov For the extraction of parabens, which are structurally related to this compound, from water samples, various SPE sorbents have been investigated. researchgate.net The selection of the sorbent material, sample pH, and elution solvent are critical parameters that influence the extraction efficiency. researchgate.net For the analysis of organic compounds in aqueous samples, EPA Method 3535A provides a framework for SPE. epa.gov
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized sample preparation technique that is fast, simple, and requires small volumes of solvents. nih.govturkjps.org This method has been successfully applied to the extraction of parabens from personal care products and urine, demonstrating good recovery and precision. turkjps.org The selection of the extraction and disperser solvents is crucial for achieving high extraction efficiency. nih.govrsc.org
Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to enhance the extraction of analytes from solid samples. nih.govresearchgate.netmdpi.com This technique has been used for the extraction of phenolic compounds from plant materials and can be a suitable method for extracting this compound from solid matrices like soil or food products. mdpi.com
Quantitative Analysis and Detection Limits
The quantitative analysis of this compound in complex matrices is typically performed using chromatographic methods coupled with mass spectrometry, such as GC-MS or LC-MS/MS. These methods offer high sensitivity and selectivity.
While specific detection limits for this compound are not widely reported across various matrices, data from the analysis of similar compounds provide an indication of the achievable sensitivity. For example, a GC-MS/MS method for the determination of various preservatives in cosmetics reported limits of detection in the range of 0.079-3.15 mg·kg⁻¹. chinjmap.com In another study on migrants from plastic food contact materials using GC-Q-Orbitrap HRMS, a limit of quantification of 40 µg L⁻¹ was achieved for a range of substances. mdpi.com A method for determining photoinitiators in milk using LC-ESI/MS/MS achieved limits of quantification from 0.1 to 5.0 μg kg⁻¹. utm.mx
Table 4: Representative Detection Limits for Related Compounds in Complex Matrices
| Analytical Method | Analyte Class | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| GC-MS/MS | Preservatives | Cosmetics | LOD: 0.079-3.15 mg·kg⁻¹ |
| GC-Q-Orbitrap HRMS | Migrants | Food Simulant | LOQ: 40 µg L⁻¹ |
| LC-ESI/MS/MS | Photoinitiators | Milk | LOQ: 0.1-5.0 μg kg⁻¹ |
| GC-MS | Phthalate (B1215562) Esters | Water | LOD: 0.002-0.008 µg L⁻¹ |
Note: These values are for compounds structurally or functionally related to this compound and serve as an indication of the analytical sensitivity achievable.
The development of a quantitative method for this compound would require validation, including the determination of linearity, accuracy, precision, and the specific limits of detection and quantification in the matrix of interest.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Ab initio Methods
Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based on fundamental quantum mechanical principles without the use of experimental data or empirical parameters. These methods perform calculations using only the atomic numbers and positions of the atoms in the molecule.
Key principles of ab initio methods include:
The Born-Oppenheimer Approximation: This principle separates the motion of electrons from that of the atomic nuclei, simplifying the Schrödinger equation.
Basis Sets: Molecular orbitals are described as a linear combination of a pre-defined set of mathematical functions known as a basis set.
The Variational Principle: This allows for the optimization of the wave function to find the lowest possible energy state for the molecule.
If applied to isobutyl p-anisate, ab initio calculations could provide highly accurate predictions of its geometry, energy, and other electronic properties. These methods are computationally intensive, but they serve as a benchmark for other computational techniques.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wave function, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
A typical DFT calculation for a molecule like this compound would involve:
Geometry Optimization: Finding the lowest energy arrangement of atoms (the equilibrium geometry).
Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface.
Property Calculation: Determining electronic properties such as dipole moment, polarizability, and molecular orbital energies.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, can be employed to understand the reactivity and stability of ester compounds.
Calculation of Electronic Properties and Molecular Orbitals
The electronic properties of a molecule are crucial for understanding its chemical reactivity. Quantum chemical calculations, particularly DFT, are used to determine key electronic descriptors. For this compound, these calculations would illuminate its behavior in chemical reactions.
A central concept in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy often correlates with a better electron-donating capability.
LUMO: The innermost orbital without electrons. It signifies the ability to accept electrons. A lower LUMO energy indicates a better electron-accepting ability.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap implies the molecule is more reactive.
The molecular electrostatic potential (MEP) surface is another valuable property derived from these calculations. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution and identifying regions prone to electrophilic or nucleophilic attack.
Table 1: Computed Molecular Properties of this compound (Note: The following data is sourced from computational models and public chemical databases and serves as an example of the output from such calculations.)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| XLogP3 | 3.5 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 5 | |
| Exact Mass | 208.109944368 Da | |
| Polar Surface Area | 35.5 Ų |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment.
Conformation Analysis and Conformational Preferences
This compound has several rotatable bonds, allowing it to adopt numerous three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.
MD simulations can explore the conformational landscape of this compound by simulating its dynamic movements. Over the course of a simulation, the molecule will sample various conformations. By analyzing the trajectory, researchers can determine the probability of finding the molecule in a particular conformation and identify the most preferred shapes. This information is vital as the conformation of a molecule can significantly influence its physical properties and biological activity.
Solute-Solvent Interactions and Solvation Thermodynamics
The behavior of a solute is heavily influenced by its interactions with the surrounding solvent. MD simulations are an excellent tool for studying these solute-solvent interactions at a molecular level.
In a simulation, a single molecule of this compound would be placed in a box filled with solvent molecules (e.g., water or an organic solvent). The simulation would then track the interactions, such as hydrogen bonding and van der Waals forces, between the solute and solvent.
From these simulations, thermodynamic properties related to solvation can be calculated. The Gibbs free energy of solvation (ΔG°), for instance, quantifies the energy change when a solute is transferred from a vacuum (gas phase) into a solvent. This parameter is crucial for understanding solubility and partitioning behavior between different phases, which is fundamental in processes like extraction and chromatography. The Abraham solvation parameter model is one framework that uses linear free energy relationships to describe these partitioning processes.
Reaction Pathway Elucidation and Kinetic Modeling
The synthesis of this compound is typically achieved via Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of p-anisic acid with isobutanol. researchgate.netmdpi.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed reaction pathway for this type of transformation. rsc.orgrsc.org The generally accepted mechanism involves several key steps: protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, nucleophilic attack by the alcohol (isobutanol) on the activated carbonyl carbon, proton transfer, and finally, elimination of a water molecule to form the ester. mdpi.commasterorganicchemistry.com
Kinetic modeling for similar esterification reactions, such as the synthesis of isobutyl propionate (B1217596), has been developed using a pseudohomogeneous model. researchgate.nettubitak.gov.tr These models are crucial for expressing the reaction rate as a function of temperature and reactant concentrations, allowing for process optimization. researchgate.nettubitak.gov.tr
A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS), which are the highest energy points along the reaction coordinate. rsc.org For the Fischer esterification of p-anisic acid, computational studies can model the geometry and energy of the transition states for each step. The rate-determining step is typically the formation of the tetrahedral intermediate resulting from the nucleophilic attack of isobutanol on the protonated p-anisic acid.
DFT calculations are employed to optimize the geometry of these transition state structures. rsc.org For instance, in related esterification reactions, the transition state for the ring-opening of cyclic ammonium (B1175870) salts by benzoate (B1203000) anions has been successfully modeled, revealing that the conformation of the ring in the transition state dictates the reaction's regioselectivity. rsc.orgrsc.org In the case of this compound synthesis, the transition state would involve the specific spatial arrangement of the isobutanol molecule as it approaches the activated carbonyl group of p-anisic acid. The calculations would confirm a specific configuration that leads to the tetrahedral intermediate. mdpi.com
Kinetic studies on the synthesis of isobutyl propionate have also determined the reaction rate constants at various temperatures. researchgate.net Such data is essential for creating predictive kinetic models.
Table 1: Kinetic Parameters for the Synthesis of Isobutyl Propionate Data derived from an analogous esterification reaction catalyzed by Amberlyst-15. researchgate.net
| Temperature (K) | Forward Reaction Rate Constant (k) (L·mol⁻¹·h⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) | Equilibrium Constant (K) |
|---|---|---|---|
| 318 | 0.04365 | 52.03 | 5.19 |
| 333 | 0.09997 | 52.03 | 5.19 |
| 348 | 0.23850 | 52.03 | 5.19 |
Transition State Characterization
In Silico Screening and Virtual Ligand Design
In silico methods are widely used to screen virtual libraries of compounds for potential biological activity, a key process in drug discovery and materials science. researchgate.netpeerscientist.com This approach allows researchers to prioritize which novel derivatives to synthesize and test experimentally. nih.gov For a molecule like this compound, derivatives could be designed by modifying the aromatic ring or the isobutyl group. These virtual derivatives can then be screened against a biological target, such as an enzyme or receptor.
Molecular docking is a primary tool in virtual screening. ijfmr.com It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically reported as a binding affinity or docking score in kcal/mol. nih.govacs.org For example, molecular docking studies on benzoic acid derivatives have been used to predict their binding affinity to targets like the SARS-CoV-2 main protease. nih.gov A similar approach could be applied to p-anisate derivatives. The process involves preparing the 3D structure of the target protein and then computationally placing each designed ligand into the active site, scoring the resulting poses based on factors like hydrogen bonds and hydrophobic interactions. nih.govrsc.org
Table 2: Hypothetical In Silico Screening Data for this compound Derivatives This table illustrates potential results from a virtual screening of designed p-anisate derivatives against a hypothetical enzyme target.
| Compound ID | Derivative Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| IBA-001 | This compound (Parent) | -6.5 | Hydrophobic interaction with Phe, Leu |
| IBA-002 | Isopropyl p-anisate | -6.2 | Hydrophobic interaction with Phe, Leu |
| IBA-003 | Isobutyl p-aminobenzoate | -7.8 | H-bond with Ser; Hydrophobic with Phe |
| IBA-004 | Isobutyl p-hydroxybenzoate | -7.5 | H-bond with Asp, Ser |
| IBA-005 | Isobutyl 3,4-dimethoxybenzoate | -7.1 | H-bond with Asn; Hydrophobic with Trp |
This in silico pre-selection saves significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov
Environmental Fate and Degradation of Isobutyl P Anisate
Biodegradation Processes
Biodegradation is a critical mechanism for the environmental breakdown of organic compounds like isobutyl p-anisate. This process is mediated by the metabolic activities of microorganisms, which utilize the compound as a source of carbon and energy.
The biodegradation of this compound is predicted to occur in a stepwise manner, initiated by the cleavage of its ester bond, followed by the separate degradation of the resulting alcohol and carboxylic acid. This metabolic strategy is common for ester-containing compounds and has been observed for structurally similar substances like parabens and other benzoate (B1203000) esters. nih.govnih.gov
The proposed pathway involves three main stages:
Ester Hydrolysis: The initial and rate-limiting step is the hydrolysis of the ester linkage by microbial enzymes, such as carboxylesterases. nih.govresearchgate.net This reaction breaks down this compound into its constituent molecules: p-anisic acid (4-methoxybenzoic acid) and isobutanol.
Degradation of p-Anisic Acid: Following hydrolysis, p-anisic acid undergoes further microbial transformation. A common pathway involves O-demethylation, converting p-anisic acid to p-hydroxybenzoic acid (pHBA). chemicalbook.com The aromatic ring of pHBA is then typically opened through hydroxylation and subsequent cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. mdpi.com Under aerobic conditions, an alternative route for some microbes is the decarboxylation of p-hydroxybenzoic acid to produce phenol (B47542). nih.gov In anaerobic environments, the degradation of benzoate-like compounds proceeds through a reductive pathway where the aromatic ring is first saturated before it is cleaved. pnas.org
Degradation of Isobutanol: Isobutanol is known to be readily biodegradable in both aerobic and anaerobic conditions. oecd.orghealth.state.mn.us The aerobic pathway begins with the oxidation of isobutanol to isobutyraldehyde (B47883), which is subsequently oxidized to isobutyric acid. regulations.govnih.gov These intermediates are then further metabolized by microbial populations and are not expected to accumulate in the environment. regulations.gov
Table 1:| Degradation Stage | Reaction | Key Intermediates/Products | Environmental Condition | Reference |
|---|---|---|---|---|
| Initial Hydrolysis | Cleavage of the ester bond by microbial esterases. | p-Anisic acid, Isobutanol | Aerobic & Anaerobic | nih.gov |
| Degradation of p-Anisic Acid | O-demethylation followed by aromatic ring cleavage. | p-Hydroxybenzoic acid, Phenol, Catechol | Aerobic | nih.govchemicalbook.com |
| Reductive pathway involving ring saturation before cleavage. | Benzoyl-CoA, Cyclohexanecarboxylate derivatives | Anaerobic | pnas.org | |
| Degradation of Isobutanol | Stepwise oxidation of the alcohol group. | Isobutyraldehyde, Isobutyric acid | Aerobic & Anaerobic | regulations.govnih.gov |
The complete mineralization of complex organic pollutants like this compound is typically achieved not by a single microbial species, but by the synergistic action of a microbial consortium. mdpi.comfrontiersin.org Different members of the community play distinct roles, with some specializing in the initial hydrolysis while others metabolize the intermediate products. mdpi.com This division of labor prevents the accumulation of intermediates that could be toxic or inhibit the metabolic activity of other microorganisms. mdpi.com
Bacterial and fungal communities are both implicated in the degradation of aromatic compounds. Genera such as Pseudomonas, Burkholderia, Bacillus, and Rhodococcus are well-documented for their ability to degrade aromatic hydrocarbons and their derivatives, including parabens. nih.govmdpi.comnih.govresearchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, possess powerful extracellular enzyme systems that can initiate the breakdown of complex aromatic structures. researchgate.netencyclopedia.pub The presence of diverse microbial consortia in soil and aquatic sediments ensures a more robust and efficient degradation process compared to single-strain systems. mdpi.comfrontiersin.org
The stepwise degradation of this compound results in the formation of several identifiable metabolites. The characterization of these transient compounds is crucial for understanding the complete degradation pathway.
The primary metabolites formed directly from the initial hydrolysis are:
p-Anisic acid (4-methoxybenzoic acid)
Isobutanol (2-methyl-1-propanol) nih.gov
Subsequent microbial action on these primary products leads to a series of secondary metabolites. The degradation of p-anisic acid can produce:
p-Hydroxybenzoic acid (pHBA) , via O-demethylation. chemicalbook.com
Phenol , via decarboxylation of pHBA. nih.gov
Protocatechuic acid or Catechol , as common intermediates before the aromatic ring is cleaved. mdpi.com
The degradation of isobutanol yields:
Isobutyraldehyde nih.gov
Isobutyric acid regulations.govnih.gov
These smaller organic acids and phenols are then channeled into central metabolic pathways, eventually being mineralized to carbon dioxide and water.
Table 2:| Metabolite | Parent Compound | Formation Pathway | Reference |
|---|---|---|---|
| p-Anisic acid | This compound | Ester hydrolysis | nih.gov |
| Isobutanol | This compound | Ester hydrolysis | nih.gov |
| p-Hydroxybenzoic acid | p-Anisic acid | O-demethylation | chemicalbook.com |
| Phenol | p-Hydroxybenzoic acid | Decarboxylation | nih.gov |
| Isobutyraldehyde | Isobutanol | Oxidation | nih.gov |
| Isobutyric acid | Isobutyraldehyde | Oxidation | regulations.govnih.gov |
Role of Microbial Communities in Degradation
Abiotic Degradation Pathways
In addition to microbial action, this compound can be degraded by non-biological processes, primarily photolysis and hydrolysis. These abiotic pathways are significant, especially in sunlit surface waters and environments with varying pH levels.
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. This process can occur through two main mechanisms:
Direct Photolysis: Occurs when the molecule itself absorbs photons of sufficient energy, typically from ultraviolet (UV) radiation in sunlight, leading to the cleavage of chemical bonds. nih.gov For aromatic esters, this can result in the cleavage of the ester bond or transformations within the aromatic ring. frontiersin.org
Indirect Photolysis: This is often a more significant pathway in natural waters. It involves photosensitizers, such as dissolved organic matter (e.g., humic and fulvic acids), which absorb sunlight and transfer the energy to create highly reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govacs.org These reactive species then attack and degrade the target compound. The degradation rate of some phthalate (B1215562) esters has been shown to increase with the length of the alkyl side chain in the presence of photosensitizers. acs.org
The byproducts of the photolysis of aromatic esters can include hydroxylated derivatives of the parent compound, as well as cleavage products like the corresponding benzoic acid and phenol. frontiersin.orgnih.gov The formation of these intermediates means that photolysis does not always lead to immediate detoxification, as some degradation products may themselves be of environmental concern. nih.gov
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, breaking the compound into p-anisic acid and isobutanol. The rate of this reaction is highly dependent on environmental factors, particularly pH and temperature. researchgate.net
Effect of pH: Benzoate esters are generally stable in neutral (pH 7) aqueous solutions. organic-chemistry.org However, the rate of hydrolysis increases significantly under both acidic (pH < 4) and, especially, alkaline (pH > 8) conditions. researchgate.netorganic-chemistry.org For similar compounds like parabens, hydrolysis at high pH is a primary degradation pathway. researchgate.netscialert.net
Effect of Temperature: An increase in temperature generally accelerates the rate of hydrolysis. researchgate.net
Due to its susceptibility to pH-dependent hydrolysis, the persistence of this compound in aquatic environments will vary. In neutral rivers and lakes, it may be relatively stable against hydrolysis, with biodegradation and photolysis being the more dominant degradation routes. Conversely, in alkaline waters, chemical hydrolysis could become a significant degradation pathway. scialert.net
Table 3:| Factor | Effect on Hydrolysis Rate | Comment | Reference |
|---|---|---|---|
| pH | Increases under acidic and alkaline conditions. The effect is more pronounced at high pH. | Esters are most stable around neutral pH (4-8 for parabens). | researchgate.netorganic-chemistry.org |
| Temperature | Increases with higher temperatures. | Follows general principles of chemical kinetics. | researchgate.net |
| Ester Structure | The size and branching of the alcohol group can influence stability. | For some benzoate esters, stability decreases as the alcohol chain length increases due to enzymatic action. | nih.govresearchgate.net |
Thermal Decomposition Characteristics
Research on various aromatic esters indicates that their thermal degradation can occur through different mechanisms, including ester pyrolysis. For instance, studies on the pyrolysis of t-butyl benzoates show that decomposition can be complex, involving both homogeneous intramolecular reactions and heterogeneous surface-catalyzed reactions. The pyrolysis of non-volatile ingredients, including some esters, in simulated high-temperature environments indicates that complete decomposition is common, often yielding a multitude of products in smaller quantities. hpa.gov.tw
For aromatic poly(ester-imide)s, a significant breakdown of the ester linkages has been observed to initiate around 450°C. researchgate.net The thermal degradation of poly(isobutyl methacrylate), which shares the isobutyl ester group, proceeds primarily through depolymerization. researchgate.net In general, aromatic esters are expected to fully degrade by temperatures of around 350°C, with some exceptions showing higher stability. mdpi.com The specific products of thermal decomposition for this compound would likely include isobutene (from the isobutyl group), p-anisic acid, and further breakdown products such as phenol and carbon oxides, resulting from the cleavage and subsequent reactions of the ester bond and aromatic ring.
Table 1: General Thermal Decomposition Characteristics of Related Aromatic Esters
| Compound Type | Onset of Decomposition (Approx.) | Primary Decomposition Pathway(s) | Potential Products |
|---|---|---|---|
| Aromatic Esters | ~350°C mdpi.com | Ester pyrolysis, cleavage of ester linkage researchgate.net | Parent acid, corresponding alkene, CO₂, CO |
| Poly(ester-imide)s | ~450°C (ester linkage scission) researchgate.net | Chain scission at ester linkages researchgate.net | Various aromatic and imide-containing fragments |
| Poly(isobutyl methacrylate) | >240°C | Depolymerization, de-esterification researchgate.net | Isobutylene, methacrylic acid, monomer |
| t-Butyl Benzoates | Varies | Intramolecular elimination, surface-catalyzed reactions | Benzoic acid, isobutene |
Environmental Distribution and Persistence Studies
The environmental distribution and persistence of this compound are governed by its physicochemical properties and its susceptibility to various degradation processes in the environment.
Occurrence in Wastewater Treatment Plants (WWTPs) and Effluents
There is a lack of specific data on the detection and fate of this compound in wastewater treatment plants (WWTPs). However, the behavior of structurally similar compounds, such as parabens (e.g., isobutylparaben), which are also esters of p-hydroxybenzoic acid, has been studied. Parabens are frequently detected in WWTP influents and, despite efficient removal in many cases, can still be found in the final effluents. mdpi.comleesu.fr The removal efficiency of such compounds in WWTPs depends on both biodegradation and sorption to sludge.
Given its ester structure, this compound is expected to be susceptible to biological hydrolysis by microbial esterases present in the activated sludge of WWTPs. This process would break the ester bond, forming isobutanol and p-anisic acid. The efficiency of this degradation would influence its concentration in the final effluent discharged into the environment. Studies on other industrial wastewaters containing esters and other organic compounds show that while significant removal can be achieved, some fraction may persist through treatment. vesilaitosyhdistys.fimdpi.com For example, a comparison between aerobic and anaerobic membrane bioreactors showed that both treatments could significantly reduce the total amount of detected trace organic chemicals from municipal wastewater influent. nih.gov
Presence in Surface Water, Groundwater, and Soil
Direct monitoring data for this compound in surface water, groundwater, or soil is not available. The potential for this compound to be present in these environmental compartments is linked to its release, primarily through treated wastewater effluents, and its subsequent environmental fate.
The mobility and persistence of this compound in soil and aquatic systems would be influenced by its water solubility and its tendency to sorb to soil and sediment particles. Its structural analog, diisobutyl phthalate, is known to pose a risk of long-term contamination as it can leach from materials into soil and groundwater, where it may persist. atamankimya.com Chemicals with moderate to high logP values, like other esters, tend to adsorb to organic matter in soil and sediment, which can limit their mobility in water but increase their persistence in the solid phases. atamankimya.com
The degradation of this compound in these environments would likely proceed via microbial hydrolysis, similar to its fate in WWTPs. The persistence will depend on the presence of suitable microbial populations and environmental conditions such as temperature, pH, and oxygen availability. Some organic compounds used in personal care products have been detected in various water matrices, indicating that they are not completely removed by natural attenuation processes. mdpi.com The potential for leaching into groundwater is a concern for pesticides and other chemicals that are applied to land and show some degree of persistence and mobility in soil. azdeq.govgeus.dk
Future Research Directions and Interdisciplinary Opportunities
Development of Novel and Sustainable Synthesis Routes
The traditional synthesis of esters like isobutyl p-anisate often relies on the Fischer-Speier esterification, a method that, while effective, presents challenges in terms of catalyst recovery and environmental impact. masterorganicchemistry.commdpi.com Future research will increasingly focus on developing greener and more sustainable synthetic strategies.
A primary area of investigation is the use of biocatalysis, employing enzymes such as lipases. researchgate.netrsc.org Immobilized lipases, for instance, offer the advantage of reusability and can operate in solvent-free systems, significantly reducing waste and energy consumption. researchgate.netrsc.org Research into optimizing reaction conditions for enzymatic synthesis, such as temperature, enzyme loading, and molar ratios of reactants, is crucial for achieving high conversion rates. researchgate.net The development of robust and cost-effective immobilization techniques will be a key factor in the industrial feasibility of these biocatalytic routes. researchgate.net
Furthermore, the exploration of mechanochemistry presents a promising solvent-free alternative. rsc.org This solid-state synthesis method can lead to high yields in short reaction times, minimizing environmental impact. rsc.org Investigating the scalability of mechanochemical synthesis for industrial production of this compound will be a significant future endeavor.
Another avenue for sustainable synthesis involves the use of bio-based feedstocks. Research into converting biomass-derived platform chemicals into p-anisic acid and isobutanol would create a fully renewable pathway to this compound. acs.org This approach aligns with the principles of a circular economy, reducing reliance on petrochemicals.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is fundamental to optimizing existing processes and designing new ones. While the general mechanism of Fischer-Speier esterification is well-established, involving protonation of the carbonyl group followed by nucleophilic attack by the alcohol, finer details and the influence of different catalysts warrant further investigation. masterorganicchemistry.commdpi.com
Future research should focus on detailed kinetic and computational studies to elucidate the transition states and intermediates involved in both chemical and enzymatic catalysis. mdpi.comnih.govacs.org For instance, understanding the precise role of the catalyst in activating the carboxylic acid and facilitating the departure of the water molecule can lead to the design of more efficient catalysts. masterorganicchemistry.com In enzymatic reactions, clarifying the "Ping-Pong Bi-Bi" mechanism, including substrate inhibition, will be critical for process optimization. researchgate.net
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the molecular interactions and energy profiles of the reaction pathways. mdpi.comtandfonline.com These theoretical models, when combined with experimental data, can help to predict the behavior of different catalytic systems and guide the development of novel synthetic methodologies.
Exploration of Advanced Catalytic Systems
The development of novel and highly efficient catalysts is a cornerstone of future research in this compound synthesis. While traditional homogeneous acid catalysts like sulfuric acid are effective, they pose challenges related to corrosion and separation. researchgate.net
Heterogeneous catalysts, such as zeolites and ion-exchange resins, offer significant advantages in terms of reusability and ease of separation. researchgate.netmdpi.com Research will focus on tailoring the properties of these materials, such as pore size, acidity, and hydrophobicity, to maximize catalytic activity and selectivity for the esterification of p-anisic acid with isobutanol. mdpi.com For example, zeolites like H-Y and ZSM-5 have shown promise in various esterification reactions. mdpi.com
The use of pincer complexes, particularly those based on abundant and less toxic metals like manganese, represents an emerging area in catalysis. hbni.ac.in These catalysts have demonstrated high efficiency in various organic transformations and could be adapted for the synthesis of this compound. hbni.ac.in Additionally, research into Lewis acid catalysts, such as zirconium complexes, that exhibit moisture tolerance could simplify reaction conditions and reduce costs. nih.gov The exploration of phosphorous acid-based catalysts also presents a potential avenue for achieving high conversion rates and product purity. google.com
Integration of Omics Technologies for Biosynthesis Pathway Elucidation
While this compound is primarily produced through chemical synthesis, the potential for its biosynthesis in microorganisms or plants presents an exciting long-term research direction. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in discovering and engineering biosynthetic pathways. nih.govnih.govfrontiersin.org
By analyzing the genomes and metabolic profiles of organisms that produce related compounds, researchers can identify the genes and enzymes responsible for the key biosynthetic steps. nih.govmaxapress.com For example, understanding the pathways for the biosynthesis of p-anisic acid and isobutanol in various organisms could provide the genetic blueprint for engineering a production host. nih.gov
Integrative omics approaches, which combine data from multiple levels of biological organization, can provide a more comprehensive understanding of the metabolic networks involved. nih.gov This knowledge can then be used to genetically modify microorganisms, such as E. coli or yeast, to produce this compound from simple sugars. google.com While still in its early stages for this specific compound, the rapid advancement of synthetic biology and omics technologies makes this a highly promising area for future sustainable production. frontiersin.orgmdpi-res.com
Refinement of SAR/QSAR Models for Predictive Chemistry
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the properties and activities of chemical compounds. uclouvain.be For this compound and its analogues, refining these models can accelerate the discovery of new applications and ensure their safety.
Future research in this area will focus on developing more accurate and predictive QSAR models for various endpoints, including biological activity, toxicity, and environmental fate. nih.govresearchgate.net This involves curating larger and more diverse datasets for model training and validation. conicet.gov.ar For instance, developing QSAR models to predict the sensory properties (e.g., fragrance) of related anisate esters could guide the design of new flavor and fragrance ingredients. wur.nl
Furthermore, the application of advanced machine learning and deep learning algorithms can enhance the predictive power of QSAR models. nih.gov These models can identify complex, non-linear relationships between molecular structure and activity that may be missed by traditional statistical methods. mdpi.com The goal is to create robust in silico tools that can reliably predict the properties of novel compounds, reducing the need for extensive and costly experimental testing. uclouvain.be
Innovation in High-Throughput Analytical Methodologies
The development of high-throughput analytical methods is crucial for accelerating research and development in all aspects of this compound chemistry, from synthesis optimization to biological screening. umich.edu Traditional analytical techniques can be time-consuming and resource-intensive.
Future innovations will focus on miniaturized and automated analytical platforms that can rapidly analyze large numbers of samples. nist.gov Techniques such as high-throughput mass spectrometry and liquid chromatography are essential for screening reaction conditions, identifying enzyme inhibitors, and analyzing complex biological samples. umich.edu The development of microfluidic devices, or "lab-on-a-chip" systems, can further enhance analytical throughput while reducing reagent consumption. nist.gov
For instance, in the context of biocatalysis, high-throughput screening assays are needed to rapidly evaluate the activity and stability of large libraries of engineered enzymes. umich.edu Similarly, in environmental studies, automated methods for detecting and quantifying this compound and its degradation products in various environmental matrices are required. mdpi.comresearchgate.net
Comprehensive Environmental Risk Assessment and Remediation Strategies
A thorough understanding of the environmental fate and potential risks of this compound is essential for its responsible use. While some data on related benzoate (B1203000) compounds suggest a low potential for ecological harm, a comprehensive risk assessment specifically for this compound is warranted. canada.ca
Future research should focus on several key areas. Firstly, detailed studies on its biodegradability in different environmental compartments (water, soil, sediment) are needed. ecetoc.org While analogous compounds may be readily biodegradable, specific data for this compound is crucial. oecd.org Secondly, its potential for bioaccumulation in aquatic organisms should be thoroughly investigated. nih.gov
Application of Machine Learning and Artificial Intelligence in Chemical Research
In the context of a compound like this compound, AI and ML can be applied in several transformative ways:
Predictive Modeling of Properties: AI algorithms can analyze vast datasets of chemical structures and their corresponding properties to build predictive models. softformance.com For a compound like this compound, this could involve predicting its solubility in different solvents, its potential toxicity, or its sensory attributes (odor and taste profiles) with greater accuracy. ontosight.aisoftformance.com This capability allows for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing. softformance.com
Accelerating Synthesis and Retrosynthesis: One of the most significant impacts of AI in chemistry is in the realm of synthesis planning. pharmafeatures.comchemical.ai AI-driven retrosynthesis tools can analyze a target molecule, such as this compound, and propose novel and efficient synthetic pathways. pharmafeatures.comchemical.ai These tools can navigate complex reaction networks to identify optimal routes that minimize cost, reduce environmental impact, and maximize yield. pharmafeatures.com Furthermore, AI can predict the outcomes of chemical reactions, helping chemists to refine reaction conditions and avoid unnecessary experimentation. mdpi.com
High-Throughput Screening and Data Analysis: Modern chemical research generates massive amounts of data from high-throughput screening experiments. AI and ML are adept at analyzing this complex data to identify patterns and correlations that might be missed by human researchers. ananikovlab.ru For instance, in the exploration of new applications for this compound, AI could analyze screening data to identify potential biological activities or material properties.
De Novo Molecular Design: Beyond analyzing existing compounds, AI can be used to design entirely new molecules with desired properties. softformance.com By learning the relationships between chemical structure and function, generative models can propose novel analogs of this compound with, for example, enhanced fragrance longevity, improved preservative efficacy, or specific therapeutic activities. ontosight.aisoftformance.com
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for isobutyl p-anisate, and how can their efficiency be systematically compared?
- Methodological Answer : this compound is typically synthesized via esterification of p-anisic acid with isobutyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. To compare efficiency, researchers should:
-
Design experiments with controlled variables (temperature, catalyst concentration, reaction time) .
-
Quantify yield using HPLC or GC-MS and assess purity via NMR (e.g., monitoring ester peak at δ 4.0–4.2 ppm for the isobutyl group) .
-
Calculate turnover frequency (TOF) for catalytic methods and energy consumption for scalability assessment.
Study Method Yield (%) Purity (%) Key Characterization Tool A (2020) Acid-catalyzed 78 95 NMR, GC-MS B (2022) Lipase-catalyzed 65 92 FTIR, HPLC
Q. How can researchers validate the identity and purity of this compound in novel matrices (e.g., plant extracts)?
- Methodological Answer :
- Use hyphenated techniques like LC-MS/MS to distinguish this compound from structurally similar compounds (e.g., methyl p-anisate) .
- Validate purity via differential scanning calorimetry (DSC) to confirm melting point consistency (literature range: 45–47°C) .
- Quantify impurities using spike-and-recovery experiments in representative matrices .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies in bioavailability studies often arise from variability in assay conditions (e.g., pH, enzyme activity). To address this:
- Conduct meta-analyses of existing data, stratifying results by methodology (e.g., in vitro vs. in vivo models) .
- Design crossover studies using standardized protocols (e.g., fixed dosing intervals, LC-MS quantification) .
- Apply multivariate regression to isolate confounding variables (e.g., metabolic enzyme polymorphisms) .
Q. How can mechanistic studies elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
-
Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation in hepatic microsomal assays .
-
Employ CRISPR-edited cell lines to identify cytochrome P450 isoforms responsible for oxidation .
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Validate findings with in silico docking simulations (e.g., AutoDock Vina) to predict enzyme-substrate binding affinities .
Enzyme Metabolite Identified Assay Type Reference CYP3A4 p-Anisic acid Microsomal CYP2D6 Hydroxylated derivative Hepatocyte
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression in tools like GraphPad Prism .
- Address outliers via Grubbs' test and report uncertainty intervals (95% CI) for EC₅₀ values .
- Apply ANOVA with post hoc Tukey tests for multi-group comparisons .
Methodological Guidance for Data Collection
- Experimental Data : Prioritize raw data archiving in repositories like Zenodo, with metadata detailing instrumentation (e.g., NMR spectrometer model) and calibration protocols .
- Qualitative Data : For ethnopharmacological studies, use semi-structured interviews coded via NVivo to identify traditional use patterns .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for supplementary materials, including full spectral data for novel compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
